Comparative Side-Chain Orthogonality vs. Fmoc-Lys(Alloc)-OH in Standard Fmoc/tBu SPPS
Fmoc-Phe(4-NHAlloc)-OH provides a level of side-chain orthogonality in SPPS that is fundamentally equivalent to the widely-used Fmoc-Lys(Alloc)-OH, but for aromatic amino acid positions. Both compounds contain an Alloc protecting group that is stable to the base (e.g., 20% piperidine in DMF) used for iterative Fmoc removal during chain elongation [1][2]. This Alloc group can be selectively and quantitatively removed on-resin using a Pd(0) catalyst, such as Pd(PPh₃)₄ in the presence of a nucleophile/scavenger (e.g., NMM/AcOH or PhSiH₃), without affecting other common protecting groups like Boc (acid-labile) or tBu (acid-labile) [3]. The key differentiation is structural: Fmoc-Phe(4-NHAlloc)-OH provides this orthogonal handle on a planar, hydrophobic phenyl ring, whereas Fmoc-Lys(Alloc)-OH provides it on a flexible, aliphatic amine chain.
| Evidence Dimension | Orthogonal Stability Profile |
|---|---|
| Target Compound Data | Stable to 20% piperidine/DMF; Cleaved by Pd(PPh₃)₄/CHCl₃/AcOH/NMM |
| Comparator Or Baseline | Fmoc-Lys(Alloc)-OH: Stable to 20% piperidine/DMF; Cleaved by Pd(PPh₃)₄/CHCl₃/AcOH/NMM |
| Quantified Difference | Equivalent orthogonal stability profile; difference is in the chemical structure of the side-chain scaffold (aromatic vs. aliphatic). |
| Conditions | Fmoc solid-phase peptide synthesis conditions |
Why This Matters
This validates the use of Fmoc-Phe(4-NHAlloc)-OH for introducing a specific, chemically addressable handle on an aromatic residue, which is critical for studying structure-activity relationships (SAR) where aromatic interactions (π-stacking, hydrophobicity) are key.
- [1] CEM Corporation. (n.d.). Fmoc-Lys(Alloc)-OH. Product Page. View Source
- [2] Iris Biotech. (n.d.). Fmoc-L-Lys(Aloc)-OH. Product Page. View Source
- [3] Nbinno. (2025). Understanding Fmoc-Lys(Alloc)-OH: Properties and Applications in Research. Technical Article. View Source
